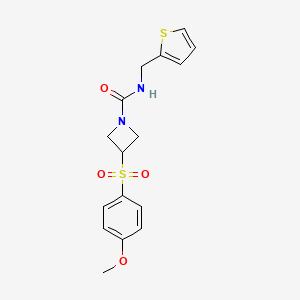
3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a chemical compound with potential applications in scientific research. It is a member of the azetidine family of compounds, which have been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics Research has extensively studied the metabolism and pharmacokinetics of various compounds, focusing on their absorption, distribution, metabolism, and excretion (ADME) characteristics in human subjects. For example, the metabolism and disposition of certain receptor agonists have been elucidated, highlighting the roles of specific metabolic pathways and the involvement of enzyme-mediated transformations (Shaffer et al., 2008). Another study investigated the pharmacological interaction between MDMA and paroxetine, revealing insights into metabolic interactions and pharmacokinetic changes (Farré et al., 2007).
Diagnostic and Therapeutic Applications Compounds similar to the one have been evaluated for their therapeutic applications in various medical conditions. For instance, the efficacy of glibenclamide in managing myocardial ischemic ventricular arrhythmias highlights the therapeutic potential of sulfonylurea derivatives in cardiovascular diseases (Cacciapuoti et al., 1991). Additionally, novel radiopharmaceuticals have been developed for non-invasive imaging of cancer metabolism, illustrating the use of sulfonamide derivatives in diagnostic imaging (Patel et al., 2019).
Xenobiotic Metabolism and Detoxification Studies have also explored the role of similar compounds in xenobiotic metabolism and detoxification pathways. For example, research on Parkinson's disease patients has suggested a deficiency in detoxication pathways involving sulfur metabolism, indicating the importance of sulfonyl and sulfonamide groups in the metabolism of xenobiotics (Steventon et al., 1989).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-12-4-6-14(7-5-12)24(20,21)15-10-18(11-15)16(19)17-9-13-3-2-8-23-13/h2-8,15H,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUKNUNPXARPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



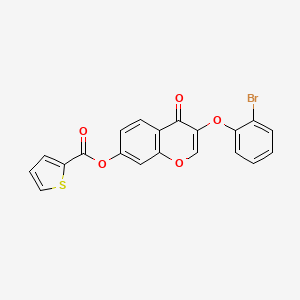
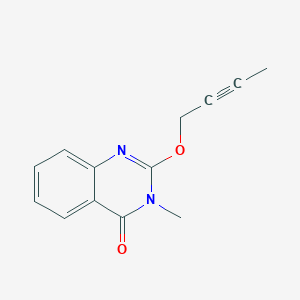
![N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2591193.png)
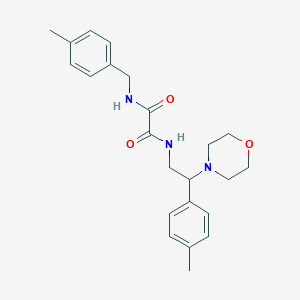

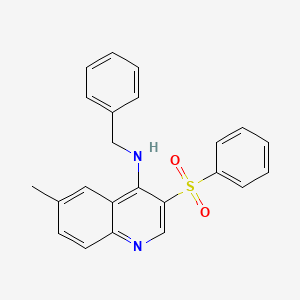

![(E)-N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591203.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2591208.png)
